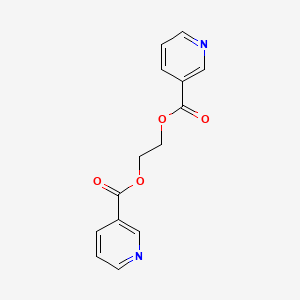
Nicotinic acid, ethylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Nicotinic acid, ethylene ester, can be synthesized through the esterification of nicotinic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves the continuous feeding of nicotinic acid and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve optimal yield. The product is subsequently purified through distillation and other separation techniques .
化学反応の分析
Types of Reactions
Nicotinic acid, ethylene ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nicotinic acid and ethanol in the presence of water and an acid or base catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like LiAlH4.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
科学的研究の応用
Nicotinic acid, ethylene ester, has a wide range of applications in scientific research:
作用機序
The mechanism of action of nicotinic acid, ethylene ester, involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Methyl nicotinate: Another ester derivative of nicotinic acid, used for similar applications but with different pharmacokinetic properties.
Nicotinamide: An amide derivative of nicotinic acid, with distinct biological activities and therapeutic uses.
Inositol hexanicotinate: A complex of nicotinic acid with inositol, used for its sustained-release properties and reduced side effects.
Uniqueness
Nicotinic acid, ethylene ester, is unique in its balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments. Its ester linkage also allows for easy modification and derivatization, enhancing its versatility in chemical synthesis .
特性
CAS番号 |
3612-79-1 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c17-13(11-3-1-5-15-9-11)19-7-8-20-14(18)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2 |
InChIキー |
LNACTWXLKXAXJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)OCCOC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)
![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)

![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)
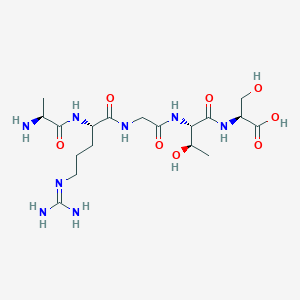
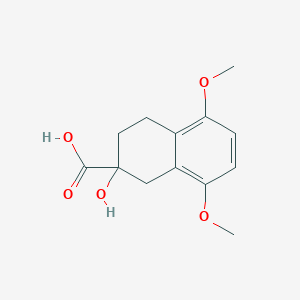
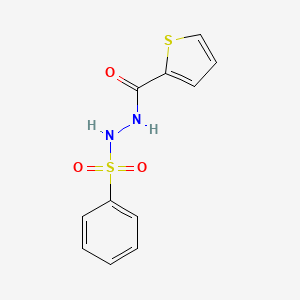
![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)
![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
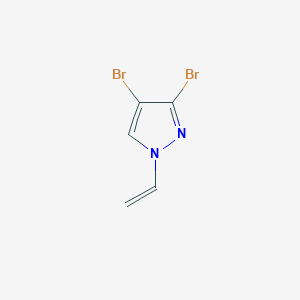
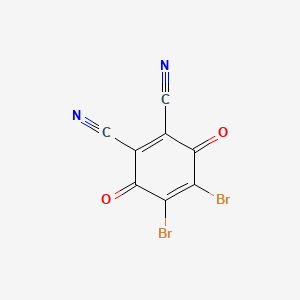
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
